molecular formula C10H16O4 B161482 4-(Cyclohexyloxy)-4-oxobutanoic acid CAS No. 10018-78-7

4-(Cyclohexyloxy)-4-oxobutanoic acid

Cat. No.: B161482
CAS No.: 10018-78-7
M. Wt: 200.23 g/mol
InChI Key: CQBVVSONJDUVEJ-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)-4-oxobutanoic acid is an organic compound that features a cyclohexyloxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)-4-oxobutanoic acid typically involves the reaction of cyclohexanol with a suitable butanoic acid derivative. One common method is the esterification of cyclohexanol with 4-oxobutanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification and subsequent hydrolysis steps, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the cyclohexyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Cyclohexanone and butanoic acid derivatives.

    Reduction: Cyclohexanol and 4-hydroxybutanoic acid.

    Substitution: Various substituted butanoic acids depending on the nucleophile used.

Scientific Research Applications

4-(Cyclohexyloxy)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of cyclohexanol and butanoic acid derivatives. The pathways involved include nucleophilic attack on the ester bond, followed by cleavage and product formation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexyloxy)acetic acid
  • Cyclohexanecarboxylic acid
  • Cyclohexanol

Comparison

4-(Cyclohexyloxy)-4-oxobutanoic acid is unique due to the presence of both a cyclohexyloxy group and an oxo group on the butanoic acid backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds like 2-(Cyclohexyloxy)acetic acid, which lacks the oxo group, or cyclohexanecarboxylic acid, which lacks the cyclohexyloxy group.

Properties

IUPAC Name

4-cyclohexyloxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBVVSONJDUVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905242
Record name 4-(Cyclohexyloxy)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10018-78-7
Record name Succinic acid, monocyclohexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010018787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Cyclohexyloxy)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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